molecular formula C24H24N6O3 B2699162 8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-80-4

8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2699162
CAS No.: 946361-80-4
M. Wt: 444.495
InChI Key: JFACAVFUXIYPJS-UHFFFAOYSA-N
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Description

This compound is a synthetic imidazo[2,1-c][1,2,4]triazine derivative featuring a 4-ethoxyphenyl substituent at the 8-position and a carboxamide group linked to a 2-(1H-indol-3-yl)ethyl side chain.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-2-33-18-9-7-17(8-10-18)29-13-14-30-23(32)21(27-28-24(29)30)22(31)25-12-11-16-15-26-20-6-4-3-5-19(16)20/h3-10,15,26H,2,11-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFACAVFUXIYPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions:

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Position 8 Substituent Carboxamide Side Chain Key Properties/Applications
Target Compound Imidazo[2,1-c][1,2,4]triazine 4-Ethoxyphenyl N-[2-(1H-Indol-3-yl)ethyl] Hypothesized kinase inhibition
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl N-(3-isopropoxypropyl) Increased lipophilicity (fluorine)
IIIa–IIIh (Imidazo[5,1-d][1,2,3,5]tetrazine carboxylates) Imidazo[5,1-d][1,2,3,5]tetrazine Variable alkyl/aryl Methyl/ethyl carboxylates Anticancer (temozolomide analogs)
4g–4n (Benzothiazole-3-carboxamides) Benzothiazole + thiazolidinone Chloro/difluorophenyl N-(2-aryl-4-oxo-thiazolidin-3-yl) Antimicrobial/anti-inflammatory
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 4-Nitrophenyl Diethyl ester + cyano group Photophysical applications

Key Observations :

  • Core Flexibility : The imidazotriazine core (target compound and ) offers planar rigidity, favoring enzyme active-site binding, whereas imidazotetrazines () are more hydrolytically unstable but clinically validated in chemotherapy.
  • The indole side chain may enable π-π stacking or hydrogen bonding absent in the isopropoxypropyl side chain of .

Key Differences :

  • The target compound likely shares AIC-based synthesis with , but its indole-ethyl side chain may require specialized coupling reagents.
  • ’s one-pot methodology contrasts with the multi-step approaches for imidazotriazines, impacting scalability.

Physicochemical and Pharmacokinetic Predictions

Table 3: Predicted Properties Based on Substituents

Property Target Compound (4-Fluorophenyl) (4g: 4-Chlorophenyl)
Molecular Weight (g/mol) ~480 (estimated) ~438 ~433
LogP (lipophilicity) ~3.5 (indole increases LogP) ~3.1 ~2.8
Aqueous Solubility Moderate (ethoxy enhances) Low (fluorine reduces) Low (chlorine reduces)
Metabolic Stability High (ethoxy resists oxidation) Moderate (fluorine stable) Low (thiazolidinone labile)

Implications :

  • The indole and ethoxyphenyl groups in the target compound balance lipophilicity and solubility, favoring oral bioavailability.
  • ’s thiazolidinone core may confer faster metabolic clearance compared to the imidazotriazine.

Biological Activity

The compound 8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (hereafter referred to as Compound A ) is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

Synthesis and Structural Characteristics

Compound A is synthesized through a multicomponent reaction involving indole derivatives and imidazo-triazine frameworks. The synthesis typically yields high purity and structural integrity, confirmed by various analytical techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of Compound A has been explored primarily in the context of its anticancer properties and other pharmacological effects. The following sections detail its mechanisms of action and specific activities observed in various studies.

Anticancer Activity

Research indicates that Compound A exhibits significant anticancer activity against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The compound enhances caspase-3 activity, a key marker of apoptosis, indicating its potential as an anticancer agent.

Table 1: Anticancer Activity of Compound A

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2311.0Induction of apoptosis via caspase activation
A549 (Lung Cancer)5.0Microtubule destabilization
HeLa (Cervical)3.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, Compound A has been evaluated for antimicrobial activity . Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity of Compound A

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coliNot effective

The mechanisms underlying the biological activities of Compound A are multifaceted:

  • Apoptosis Induction : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Microtubule Destabilization : Similar to known chemotherapeutics like paclitaxel.
  • Antibacterial Mechanisms : Possibly through disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

A notable study published in ACS Omega highlighted the effectiveness of similar compounds with imidazo-triazine scaffolds against various cancer types. These compounds demonstrated significant inhibition of microtubule assembly and induced apoptosis in multiple cell lines, reinforcing the potential utility of Compound A in cancer therapy .

Another study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications on the indole moiety significantly affect biological potency, suggesting avenues for further optimization .

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